molecular formula C11H15NO4S B6641940 4-(Methanesulfonamido)-3-phenylbutanoic acid

4-(Methanesulfonamido)-3-phenylbutanoic acid

Cat. No. B6641940
M. Wt: 257.31 g/mol
InChI Key: WCUAQKXXAFZKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonamido)-3-phenylbutanoic acid, also known as MSBA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of sulfonamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonamido)-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the production of inflammatory cytokines. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, this compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Methanesulfonamido)-3-phenylbutanoic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Another advantage is its potential as a therapeutic agent, which makes it a valuable tool for studying various diseases. One limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for 4-(Methanesulfonamido)-3-phenylbutanoic acid research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound. In inflammation research, studies are needed to determine the long-term effects of this compound on the immune system. In neuroprotection research, studies are needed to determine the effectiveness of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 4-(Methanesulfonamido)-3-phenylbutanoic acid involves the reaction between 4-aminophenylbutyric acid and methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

4-(Methanesulfonamido)-3-phenylbutanoic acid has been studied in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, this compound has shown potential as an antitumor agent by inhibiting the growth of cancer cells. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neuroprotection research, this compound has been shown to protect neurons from damage caused by oxidative stress.

properties

IUPAC Name

4-(methanesulfonamido)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12-8-10(7-11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUAQKXXAFZKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.